Synthetic Tractability: Documented Commercial Use in Patent-Disclosed Synthesis of Tie-2 and p38 MAP Kinase Inhibitor Intermediates
6-Bromo-2-isopropylamino-7-methoxyquinazoline is explicitly cited as a synthetic intermediate in two patent documents from Kyowa Hakko Kirin Co., Ltd. (EP2269993 A1 for Tie-2 kinase inhibitors and WO2006/118256 A1 for p38 MAP kinase inhibitors) . This establishes a direct, documented provenance in kinase inhibitor development that is absent for simpler 6-bromoquinazolines. The compound is formed via a reaction sequence at ~38% to ~97% yield, providing a validated entry point to advanced 2-aminoquinazoline libraries . Generic 6-bromo-7-methoxyquinazoline (CAS 1647114-77-9, MW 239.07) lacks the 2-amino substituent and therefore cannot serve as a direct precursor for 2-substituted aminoquinazoline compounds without additional synthetic steps, increasing step-count, cost, and timeline .
| Evidence Dimension | Documented Synthetic Utility in Patented Inhibitor Programs |
|---|---|
| Target Compound Data | Explicitly named as synthetic intermediate in EP2269993 A1 (Tie-2 inhibitor) and WO2006/118256 A1 (p38 MAPK inhibitor); yields of 38-97% reported for synthetic steps involving this compound . |
| Comparator Or Baseline | 6-Bromo-7-methoxyquinazoline (CAS 1647114-77-9). No published role in the synthesis of 2-amino-substituted kinase inhibitor patents . |
| Quantified Difference | Target provides a pre-installed 2-isopropylamino pharmacophore; comparator requires a separate 2-amino introduction step, adding at least one synthetic transformation. |
| Conditions | Patent synthetic route context (Kyowa Hakko Kirin Co., Ltd.) |
Why This Matters
For a medicinal chemistry team replicating or expanding upon patented Tie-2/p38 MAPK series, procuring this specific intermediate eliminates a de novo C2 amination step, saving synthetic effort and ensuring fidelity to the published route.
